1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene
Description
Molecular Formula: C₉H₉F₂NO₃ Molecular Weight: 217.17 g/mol Structural Features:
- A benzene ring substituted with: A methyl group at the para position (position 4). A nitro group (-NO₂) at the ortho position (position 2). A 2,2-difluoroethoxy group (-OCH₂CF₂H) at position 1.
Synthesis: Produced via nucleophilic substitution reactions, typically involving nitrobenzene derivatives and difluoroethanol under controlled temperatures (100–150°C) .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-6-2-3-8(15-5-9(10)11)7(4-6)12(13)14/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKTDRZHQHPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenol with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the difluoroethoxy linkage. The general reaction scheme is as follows:
4-methyl-2-nitrophenol+2,2-difluoroethanolbase, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
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Mechanism : The nitro group can be reduced to an amine (–NH₂) using reagents such as H₂/Pd, LiAlH₄, or catalytic hydrogenation.
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Outcome : Converts the nitro group to an amine, which is activating and ortho/para-directing.
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Conditions : Typically performed under acidic or basic conditions, depending on the reducing agent.
Electrophilic Aromatic Substitution (EAS)
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Halogenation :
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Positional Selectivity : The methyl group directs incoming halogens to ortho/para positions relative to itself (positions 5 and 6). The nitro group directs meta to itself (position 3), but its strong deactivation may suppress reactivity .
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Conditions : Requires strong halogenating agents (e.g., Cl₂, Br₂) with catalysts like FeBr₃.
-
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Sulfonation : Unlikely due to the deactivating nitro group, unless the methyl group strongly activates the ring .
Nucleophilic Aromatic Substitution (NAS)
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Reactivity : Requires a leaving group (e.g., –Br, –NO₂). The nitro group itself is not a leaving group, but if a halogen were present (e.g., bromine), NAS could occur under high-temperature or basic conditions.
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Mechanism : Involves cleavage of the C–X bond and attack by a nucleophile (e.g., –OH, –NH₂).
Reaction Pathways and Outcomes
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₉F₂N₃O₃
- Molecular Weight : Approximately 201.17 g/mol
- Structural Features : The compound features a nitro group that acts as an electron-withdrawing group, enhancing its reactivity. The difluoroethoxy group increases lipophilicity, potentially improving bioavailability and membrane permeability.
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the difluoroethoxy group enhances the compound's efficacy against various bacterial strains due to improved interaction with microbial membranes.
- Anti-inflammatory Effects : Preliminary studies suggest that 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This potential makes it a candidate for developing new anti-inflammatory drugs.
- Cancer Research : The nitro group is known to participate in various chemical reactions that can lead to the formation of reactive intermediates. These intermediates have been studied for their potential anticancer properties, making this compound a subject of interest in medicinal chemistry.
Material Science Applications
- Synthesis of Advanced Materials : The compound can serve as an intermediate in synthesizing more complex organic molecules used in advanced materials such as polymers and coatings. Its unique structural features allow for diverse interactions that can be exploited in material design.
- Development of Functional Coatings : The incorporation of the difluoroethoxy group can enhance the hydrophobicity and durability of coatings, making them suitable for various industrial applications.
Chemical Biology Applications
- Biological Probes : this compound can be utilized as a probe to study biological processes at the molecular level. Its ability to interact with enzymes and receptors makes it valuable in chemical biology research.
- Mechanistic Studies : The compound's interactions with biological targets may provide insights into its mechanism of action, aiding the development of new therapeutic agents targeting specific pathways.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited significant activity against Gram-positive bacteria. The presence of both the nitro and difluoroethoxy groups was crucial for enhancing membrane permeability, leading to increased efficacy against bacterial strains.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of related compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory pathways, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Substituent-Based Comparison
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene | C₉H₉F₂NO₃ | -OCH₂CF₂H (1), -CH₃ (4), -NO₂ (2) | 217.17 | Pharmaceuticals, materials |
| 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene | C₉H₈F₂N₂O₃ | -OCF₂H (1), -OCH₃ (4), -NO₂ (2) | 230.16 | Enzyme interaction studies |
| 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene | C₉H₉F₂NO₄ | -OCH₂CF₂H (1), -OCH₃ (2), -NO₂ (4) | 233.17 | Biological target studies |
| 4-(2,2-Difluoroethoxy)-2-methyl-1-nitrobenzene | C₉H₉F₂NO₃ | -OCH₂CF₂H (4), -CH₃ (2), -NO₂ (1) | 217.17 | Drug intermediates |
| 1-(2-Methoxyethyl)-4-nitrobenzene | C₉H₁₁NO₃ | -CH₂CH₂OCH₃ (1), -NO₂ (4) | 181.19 | Limited industrial use |
Key Observations :
Positional Effects :
- The nitro group at position 2 (vs. 1 or 4) in the target compound enhances electrophilic substitution reactivity, making it more suitable for pharmaceutical derivatization .
- Methyl vs. Methoxy : Methyl at position 4 (target compound) increases hydrophobicity compared to methoxy, affecting bioavailability .
Fluorine Impact: The difluoroethoxy group (-OCH₂CF₂H) improves metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., 1-(2-Methoxyethyl)-4-nitrobenzene) .
Mechanistic Insights :
- Fluorine atoms in the difluoroethoxy group reduce metabolic degradation, prolonging biological half-life compared to non-fluorinated analogs .
Industrial Notes :
- Continuous flow reactors are employed for scalable production of fluorinated nitrobenzenes, optimizing yield (>85%) and purity (>98%) .
Biological Activity
1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10F2N2O3
- Molecular Weight : 248.19 g/mol
Antimicrobial Properties
Research indicates that compounds with nitro and fluoro substituents often exhibit antimicrobial activity. A study demonstrated that derivatives of nitrobenzene compounds showed significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| This compound | Moderate | S. aureus |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. The compound exhibited IC50 values in the micromolar range against certain cancer cell lines, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF-7 | 22.8 |
| A549 | 18.5 |
The proposed mechanism involves the generation of reactive oxygen species (ROS) upon metabolic activation of the nitro group. This leads to oxidative stress in target cells, contributing to cell death . Additionally, the fluoroethoxy group may enhance membrane permeability, facilitating the entry of the compound into cells.
Study on Anticancer Activity
In a recent study focusing on various nitrobenzene derivatives, this compound was evaluated for its effects on apoptosis in cancer cells. Results indicated that the compound induced apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Toxicological Assessment
A comprehensive toxicological assessment was performed using both in vitro and in vivo models. The compound exhibited low acute toxicity; however, chronic exposure studies revealed potential hepatotoxic effects at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
